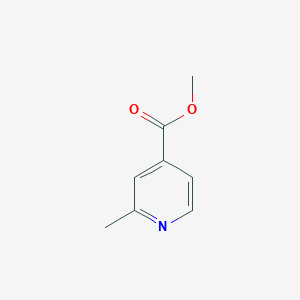

Methyl 2-methylisonicotinate

Overview

Description

Methyl 2-methylisonicotinate (also known as 2-methylisonicotinic acid methyl ester) is an organic compound with the molecular formula C8H9NO2. It is a white crystalline solid that is soluble in water and ethanol. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. It is also used as a reagent in chemical synthesis and as a catalyst in organic reactions.

Scientific Research Applications

Microbial Metabolism : Achromobacter D can metabolize N-methylisonicotinic acid, producing CO2, methylamine, succinate, and formate. This study contributes to understanding microbial degradation of pyridinium compounds and potential bioremediation applications (Wright & Cain, 1972).

Photolytic Degradation : Research on the bacterial oxidation of N-methylisonicotinate, a photolytic product of the herbicide Paraquat, reveals insights into environmental breakdown mechanisms and possible bioremediation strategies (Orpin et al., 1972).

X-ray Diffraction Analysis : The crystal structure of bis(1-methylisonicotinate) hydrochloride monohydrate has been examined, providing insights into molecular interactions and structural properties relevant to materials science and chemistry (Szafran et al., 2006).

Chemotherapy for Tuberculosis : Derivatives of 2-methylisonicotinic acid hydrazide have been synthesized and tested for antitubercular action, contributing to pharmaceutical research in the treatment of tuberculosis (Isler et al., 1955).

Pest Control in Agriculture : The use of methylisonicotinate as an attractant against Frankliniella occidentalis in greenhouses shows its potential application in integrated pest management (Civelek et al., 2017).

Drug Delivery Research : Density functional theory calculations suggest that 2-methylheptylisonicotinate can interact with carbon nanotubes, indicating potential applications in drug delivery systems (Saikia & Deka, 2011).

Analysis of Antituberculosis Drugs : Research into the molecular structure and reactivity of antituberculosis drugs, including isoniazid and pyrazinamide, as well as 2-methylheptylisonicotinate, provides valuable information for the development of more effective treatments for tuberculosis (Hazarika et al., 2009).

Investigation of Potential Pulmonary Fibrosis Drug : Molecular docking and quantum chemical studies of methyl 2-chloro 4-iodonicotinate indicate its potential as a drug for treating pulmonary fibrosis (Pandimeena et al., 2022).

Safety and Hazards

While specific safety and hazard information for Methyl 2-methylisonicotinate is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Methyl 2-methylisonicotinate is being investigated for a variety of uses in thrips pest management. It is being mainly used as a lure in combination with coloured sticky traps for enhanced monitoring of thrips in greenhouses . Research indicates that this non-pheromone semiochemical has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioural synergist in conjunction with insecticides, in a range of indoor and outdoor crops .

Mechanism of Action

Target of Action

Methyl 2-methylisonicotinate, also known as Methyl isonicotinate , is primarily used as a semiochemical . Its primary targets are thrips, a type of insect pest . The compound influences the movement of thrips, making it an effective tool for pest management .

Mode of Action

It is known that the compound influences the movement of thrips . This suggests that it may interact with the olfactory receptors of these insects, altering their behavior and making them more likely to be trapped .

Biochemical Pathways

Given its role as a semiochemical, it likely interacts with the olfactory system of thrips, potentially affecting signal transduction pathways related to insect behavior .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited . It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

The primary result of this compound’s action is the alteration of thrips behavior, leading to increased trap capture of these pests . This makes it an effective tool for monitoring and managing thrips populations in various settings, including greenhouses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its effectiveness as a semiochemical may vary depending on the specific species of thrips present, as well as environmental conditions such as temperature and humidity

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 2-methylisonicotinate are not well-studied. As a derivative of isonicotinic acid, it may share some of its biochemical properties. Isonicotinic acid and its derivatives are known to interact with various enzymes and proteins, but the specific interactions of this compound are not documented .

Cellular Effects

It is known that isonicotinic acid and its derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that isonicotinic acid and its derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity . The specific molecular mechanisms of this compound are not documented.

properties

IUPAC Name |

methyl 2-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUNWJWOJPWLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468273 | |

| Record name | methyl 2-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16830-24-3 | |

| Record name | methyl 2-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

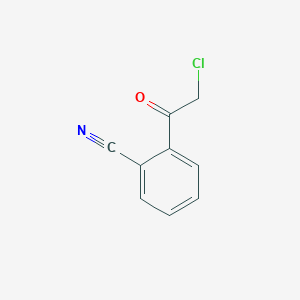

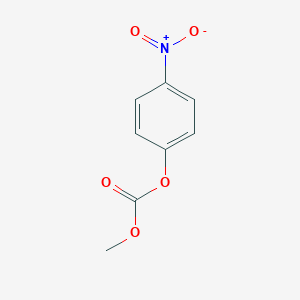

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)

![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)

![2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole](/img/structure/B93643.png)